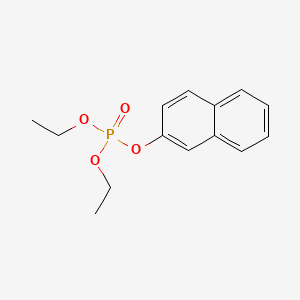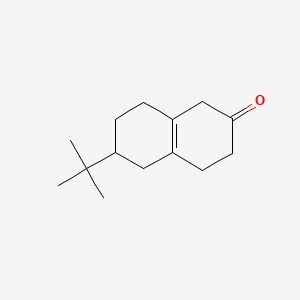
6-(1,1-Dimethylethyl)-3,4,5,6,7,8-hexahydronaphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,1-diméthyléthyl)-3,4,5,6,7,8-hexahydronaphtalène-2(1H)-one est un composé organique doté d'une structure complexe. Il se caractérise par un noyau hexahydronaphtalène substitué par un groupe tertiobutyle en position 6 et un groupe cétone en position 2.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 6-(1,1-diméthyléthyl)-3,4,5,6,7,8-hexahydronaphtalène-2(1H)-one implique généralement les étapes suivantes :
Formation du noyau hexahydronaphtalène : Cette étape peut être réalisée par hydrogénation de dérivés du naphtalène sous des conditions de haute pression et de température.
Introduction du groupe tertiobutyle : Cette étape implique une alkylation de Friedel-Crafts utilisant du chlorure de tertiobutyle et un catalyseur acide de Lewis tel que le chlorure d'aluminium.
Oxydation pour former la cétone : L'étape finale implique l'oxydation du composé intermédiaire pour introduire le groupe cétone en position 2. Les agents oxydants courants incluent le permanganate de potassium ou le trioxyde de chrome.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des réacteurs à écoulement continu afin d'assurer un contrôle précis des conditions de réaction et de maximiser le rendement. L'utilisation de catalyseurs et de paramètres de réaction optimisés est essentielle pour obtenir une haute efficacité et une grande pureté.
Analyse Des Réactions Chimiques
Types de réactions
6-(1,1-diméthyléthyl)-3,4,5,6,7,8-hexahydronaphtalène-2(1H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe cétone peut être oxydé davantage pour former des acides carboxyliques.
Réduction : La cétone peut être réduite pour former des alcools secondaires à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le groupe tertiobutyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome ou autres agents oxydants forts.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium ou hydrogénation catalytique.
Substitution : Nucléophiles tels que les halogénures, les amines ou les alcools dans des conditions appropriées.
Principaux produits
Oxydation : Acides carboxyliques.
Réduction : Alcools secondaires.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
6-(1,1-diméthyléthyl)-3,4,5,6,7,8-hexahydronaphtalène-2(1H)-one a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les macromolécules biologiques.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, y compris les effets anti-inflammatoires et analgésiques.
Industrie : Utilisé dans la production de parfums, d'arômes et d'autres produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action de 6-(1,1-diméthyléthyl)-3,4,5,6,7,8-hexahydronaphtalène-2(1H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe cétone peut former des liaisons hydrogène avec les macromolécules biologiques, influençant leur activité. Le groupe tertiobutyle peut améliorer la lipophilie du composé, facilitant son interaction avec les membranes lipidiques et les protéines.
Applications De Recherche Scientifique
6-(1,1-Dimethylethyl)-3,4,5,6,7,8-hexahydronaphthalen-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-(1,1-Dimethylethyl)-3,4,5,6,7,8-hexahydronaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The ketone functional group can form hydrogen bonds with biological macromolecules, influencing their activity. The tert-butyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
Composés similaires
2,6-Di-tert-butyl-4-méthylphénol :
2,6-Di-tert-butylphénol : Un autre antioxydant présentant des caractéristiques structurelles similaires mais des propriétés fonctionnelles différentes.
Unicité
6-(1,1-diméthyléthyl)-3,4,5,6,7,8-hexahydronaphtalène-2(1H)-one est unique en raison de son noyau hexahydronaphtalène, qui lui confère des propriétés chimiques et physiques distinctes par rapport aux autres composés substitués par des groupes tertiobutyles. Sa structure spécifique permet des interactions uniques dans les systèmes chimiques et biologiques, ce qui la rend précieuse pour diverses applications.
Propriétés
Numéro CAS |
69007-46-1 |
|---|---|
Formule moléculaire |
C14H22O |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
6-tert-butyl-3,4,5,6,7,8-hexahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C14H22O/c1-14(2,3)12-6-4-11-9-13(15)7-5-10(11)8-12/h12H,4-9H2,1-3H3 |
Clé InChI |
OKACDABQAFZGBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC2=C(C1)CCC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


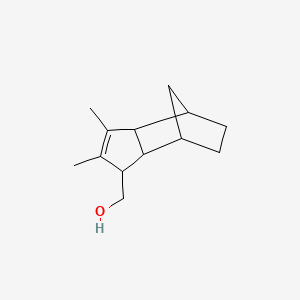
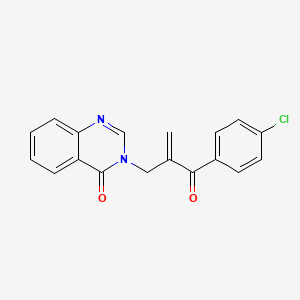
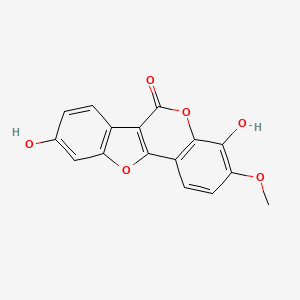
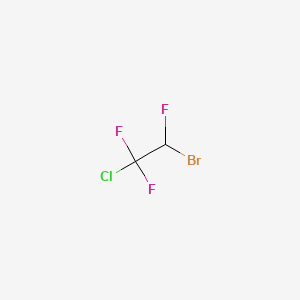

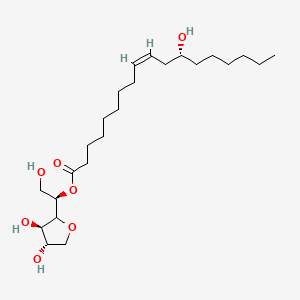
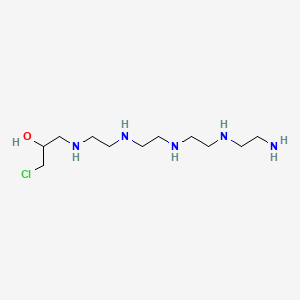

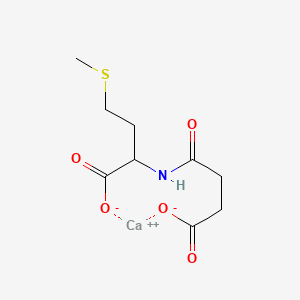

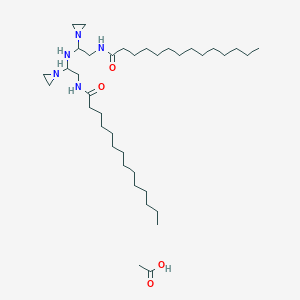
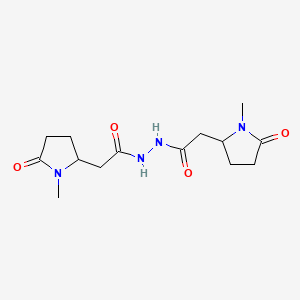
![1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)
